molecular formula C22H24N2O7S B12291588 (Rac)-Apremilast D5 CAS No. 1258597-61-3

(Rac)-Apremilast D5

货号: B12291588
CAS 编号: 1258597-61-3
分子量: 465.5 g/mol
InChI 键: IMOZEMNVLZVGJZ-RPIBLTHZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Rac)-Apremilast D5 is a deuterated form of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor. This compound is used primarily in the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Apremilast due to its stability and traceability.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Apremilast D5 involves the incorporation of deuterium atoms into the Apremilast molecule. This can be achieved through various synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors and purification techniques such as chromatography to isolate the desired product.

化学反应分析

Types of Reactions

(Rac)-Apremilast D5 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while reduction may yield deuterated alcohols.

科学研究应用

(Rac)-Apremilast D5 has a wide range of scientific research applications, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Apremilast in the body.

    Metabolic Pathways: Investigating the metabolic pathways and identifying the metabolites of Apremilast.

    Drug Development: Developing new PDE4 inhibitors with improved efficacy and safety profiles.

    Biological Studies: Understanding the biological effects of Apremilast on various cell types and tissues.

    Industrial Applications: Using this compound as a reference standard in quality control and analytical testing.

作用机制

(Rac)-Apremilast D5 exerts its effects by inhibiting the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, leading to the suppression of inflammatory responses. The molecular targets and pathways involved include the modulation of cytokine production and the inhibition of pro-inflammatory mediators.

相似化合物的比较

Similar Compounds

    Apremilast: The non-deuterated form of (Rac)-Apremilast D5.

    Roflumilast: Another PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).

    Cilomilast: A PDE4 inhibitor that has been investigated for the treatment of COPD and asthma.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide increased stability and allow for precise tracing in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research and drug development.

属性

CAS 编号

1258597-61-3

分子式

C22H24N2O7S

分子量

465.5 g/mol

IUPAC 名称

N-[2-[1-[4-methoxy-3-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/i1D3,5D2

InChI 键

IMOZEMNVLZVGJZ-RPIBLTHZSA-N

手性 SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC

规范 SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。